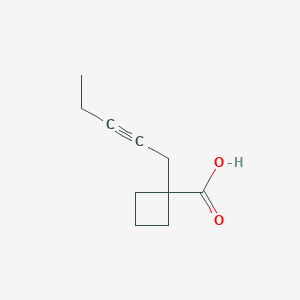
1-(Pent-2-yn-1-yl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Pentyn-1-yl)cyclobutanecarboxylic acid is an organic compound featuring a cyclobutane ring attached to a carboxylic acid group and a pentynyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Pentyn-1-yl)cyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1,4-dibromobutane with a base to form the cyclobutane ring, followed by the addition of a carboxyl group through oxidation . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of 1-(2-Pentyn-1-yl)cyclobutanecarboxylic acid typically involves large-scale cyclization reactions followed by carboxylation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Pentyn-1-yl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The compound can participate in substitution reactions, where the pentynyl side chain or the cyclobutane ring is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
1-(2-Pentyn-1-yl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism by which 1-(2-Pentyn-1-yl)cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The cyclobutane ring’s strain and the pentynyl side chain’s electronic properties also play a role in its chemical behavior .
Comparaison Avec Des Composés Similaires
Cyclobutanecarboxylic acid: Shares the cyclobutane ring and carboxylic acid group but lacks the pentynyl side chain.
1-Aminocyclobutanecarboxylic acid: Contains an amino group instead of the pentynyl side chain.
Uniqueness: 1-(2-Pentyn-1-yl)cyclobutanecarboxylic acid is unique due to the presence of the pentynyl side chain, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
89056-28-0 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-pent-2-ynylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-6-10(9(11)12)7-5-8-10/h2,5-8H2,1H3,(H,11,12) |
Clé InChI |
ITOYGIKOYXIXPG-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCC1(CCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















